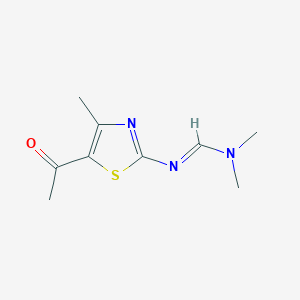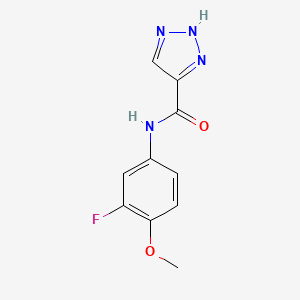
N-(3-Fluor-4-methoxyphenyl)-1H-1,2,3-triazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the 3-fluoro-4-methoxyphenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 3-fluoroanisole reacts with acetic anhydride in the presence of a Lewis acid catalyst.
Synthesis of the triazole ring: The intermediate is then subjected to a cycloaddition reaction with an azide compound to form the triazole ring.
Coupling with carboxamide: The final step involves coupling the triazole intermediate with a carboxamide group under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-fluoro-4-methoxyacetophenone: This compound shares the 3-fluoro-4-methoxyphenyl group but lacks the triazole ring.
1,3,4-oxadiazole derivatives: These compounds also contain the 3-fluoro-4-methoxyphenyl moiety and exhibit similar pharmacological properties.
Benzene sulfonamide pyrazole thio-oxadiazole derivatives: These compounds have similar structural features and are studied for their antimicrobial and antitubercular activities.
Uniqueness
N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of both the 3-fluoro-4-methoxyphenyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c1-17-9-3-2-6(4-7(9)11)13-10(16)8-5-12-15-14-8/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIWVPOPGRTLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)
![2-{1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2479153.png)
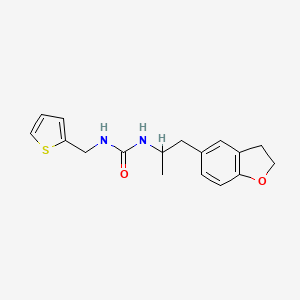
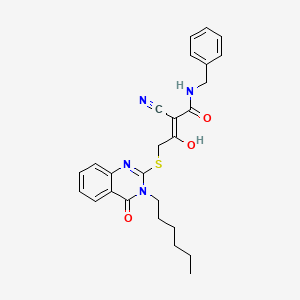
![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2479158.png)
![3-chloro-4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2479159.png)
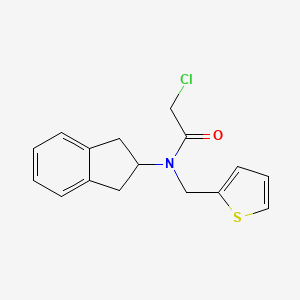
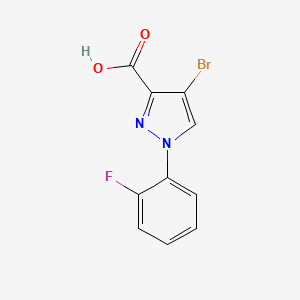
![3-{4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2479163.png)
![4-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479165.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)
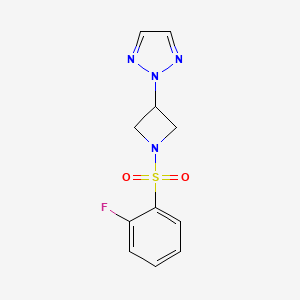
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479170.png)
